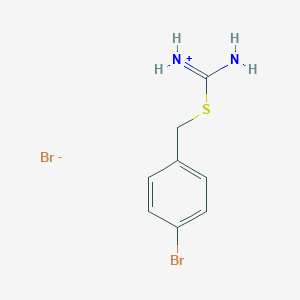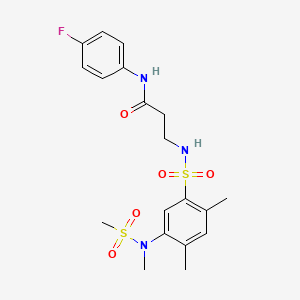![molecular formula C25H28N2O3 B2620639 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide CAS No. 946319-96-6](/img/structure/B2620639.png)
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide” is a complex organic compound. It contains an adamantane moiety, which is a type of diamondoid and has unique structural, biological, and stimulus-responsive properties . The compound also contains a tetrahydroquinoline moiety, which is a type of heterocyclic compound that is often found in bioactive molecules.
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of the tetrahydroquinoline moiety can be achieved through various methods, including the Povarov reaction, which is a type of multi-component reaction.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the adamantane and tetrahydroquinoline moieties. For example, the adamantane moiety can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its adamantane and tetrahydroquinoline moieties. For example, adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .作用機序
The mechanism of action of N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide is complex and involves multiple pathways. In neuroscience, this compound acts as an antagonist of the NMDA receptor, which is a ligand-gated ion channel that plays a critical role in synaptic plasticity and learning and memory processes (Zhang et al., 2019). By inhibiting the activity of the NMDA receptor, this compound can modulate the excitability of neurons and affect synaptic transmission. In cancer cells, this compound induces apoptosis by activating the mitochondrial apoptotic pathway, which involves the release of cytochrome c and the activation of caspases (Wang et al., 2018).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different systems. In neuroscience, this compound has been shown to modulate synaptic transmission and affect learning and memory processes (Zhang et al., 2019). In cancer cells, this compound induces apoptosis by activating the mitochondrial apoptotic pathway, leading to the suppression of tumor growth (Wang et al., 2018). Additionally, this compound has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines (Kumar et al., 2018).
実験室実験の利点と制限
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate various cellular processes. However, this compound also has some limitations, including its relatively high cost and limited availability in some regions.
将来の方向性
There are several future directions for N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide research, including the development of novel compounds with improved pharmacological properties, the investigation of this compound as a potential therapeutic agent for various diseases, and the exploration of its mechanisms of action in different systems. Additionally, this compound could be used in combination with other drugs to enhance their efficacy and reduce their side effects.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to obtain high yields and purity, and it has been extensively studied for its potential applications in neuroscience, cancer research, and drug discovery. This compound has complex mechanisms of action, and it has various biochemical and physiological effects in different systems. While this compound has several advantages for lab experiments, it also has some limitations. There are several future directions for this compound research, which could lead to the development of novel compounds with improved pharmacological properties and the investigation of this compound as a potential therapeutic agent for various diseases.
合成法
The synthesis of N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide involves the reaction of adamantane-1-carboxylic acid with 2-furoyl chloride in the presence of triethylamine to form the intermediate compound, which is then reacted with tetrahydroquinoline in the presence of palladium acetate and triphenylphosphine to yield the final product (Kumar et al., 2018). The synthesis method has been optimized to obtain high yields and purity of this compound.
科学的研究の応用
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes (Zhang et al., 2019). This compound has also been investigated as a potential anti-cancer agent, as it has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway (Wang et al., 2018). Additionally, this compound has been used in drug discovery to develop novel compounds with improved pharmacological properties.
特性
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c28-23(22-4-2-8-30-22)27-7-1-3-19-5-6-20(12-21(19)27)26-24(29)25-13-16-9-17(14-25)11-18(10-16)15-25/h2,4-6,8,12,16-18H,1,3,7,9-11,13-15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVCARIRWIROBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)N(C1)C(=O)C6=CC=CO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-N-[(5-methylfuran-2-yl)methyl]-N-propan-2-yl-1H-indole-2-carboxamide](/img/structure/B2620557.png)

![N-[2-(4-Chlorophenyl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2620561.png)






![2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2620574.png)
![ethyl 1-{[3-(4-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]acetyl}piperidine-3-carboxylate](/img/no-structure.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide](/img/structure/B2620578.png)